Seletinoid G: A Technical Whitepaper on its Synthesis and Chemical Biology
Seletinoid G: A Technical Whitepaper on its Synthesis and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seletinoid G, a fourth-generation synthetic retinoid, has emerged as a promising agent in dermatology, particularly for its anti-aging and skin barrier-enhancing properties. This document provides a comprehensive overview of the chemical structure and synthesis of seletinoid G, alongside a detailed examination of its biological effects and associated signaling pathways. Quantitative data from key studies are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the synthesis workflow and the compound's mechanism of action at a cellular level.
Chemical Structure and Properties
Seletinoid G is chemically known as (5-hydroxy-4-oxopyran-2-yl)methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate.[1][2][3] It is a novel pyranone derivative designed through computer-aided molecular modeling.[4][5]
Chemical Formula: C₁₆H₁₂O₇[1]
Molecular Weight: 316.26 g/mol [1]
IUPAC Name: (5-hydroxy-4-oxopyran-2-yl)methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate[1]
CAS Number: 637357-50-7[1]
The structure of seletinoid G incorporates a γ-pyranone ring from kojic acid, which is believed to mimic the carboxylic acid group of traditional retinoids, and a cinnamic acid derivative, which contributes to its biological activity.[4]
Synthesis of Seletinoid G
A detailed, step-by-step experimental protocol for the synthesis of seletinoid G is not extensively detailed in publicly available literature. However, the synthesis is consistently described as a sequential, two-step process.[2][4][6]
The synthesis commences with kojic acid, which is first reacted with thionyl chloride.[2][4][6] The resulting intermediate is then reacted with 3,4-(methylenedioxy) cinnamic acid to yield seletinoid G.[2][4][6]
Biological Activity and Quantitative Data
Seletinoid G has been shown to exert significant effects on skin cells, promoting wound healing and collagen realignment.[6] Its activity is primarily mediated through its selective agonism of the Retinoic Acid Receptor-gamma (RAR-γ), which is predominantly expressed in the epidermis.[7]
Effects on Cell Viability
Seletinoid G has been demonstrated to be non-cytotoxic at effective concentrations and can promote the proliferation of human keratinocytes (HaCaT cells) and normal human dermal fibroblasts (NHDF).[6]
| Cell Line | Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) |
| HaCaT | up to 25 | 24 | No significant effect |
| HaCaT | up to 25 | 48 | Increased |
| NHDF | up to 25 | 24 | No significant effect |
| NHDF | up to 25 | 48 | Similar to HaCaT |
Table 1: Effect of Seletinoid G on the viability of HaCaT and NHDF cells.[6]
Effects on Keratinocyte Migration and Gene Expression
Seletinoid G has been found to promote the migration of keratinocytes, a crucial process in wound healing.[6] This is accompanied by changes in the expression of genes related to cell migration and proliferation.[6]
| Gene | 6 µM Seletinoid G (Fold Change) | 12 µM Seletinoid G (Fold Change) | 25 µM Seletinoid G (Fold Change) |
| KGF | ~1.5 | ~2.0 | ~2.5 |
| miR-31 | ~1.5 | ~2.0 | ~2.5 |
| KRT1 | ~1.2 | ~1.5 | ~2.0 |
| KRT10 | ~1.5 | ~2.0 | ~2.5 |
| PCNA | Not significant | Not significant | Not significant |
| KI-67 | Not significant | Not significant | Not significant |
Table 2: Dose-dependent effect of Seletinoid G on gene expression in HaCaT cells after 24 hours.[6]
In Vivo Effects on Extracellular Matrix Proteins
Topical application of seletinoid G has been shown to modulate the expression of extracellular matrix proteins in human skin, suggesting its potential in repairing aged and photo-damaged skin.[8]
| Protein | Effect of Seletinoid G Treatment |
| Type I Procollagen | Increased |
| Tropoelastin | Increased |
| Fibrillin-1 | Increased |
| MMP-1 | Reduced |
| c-Jun | Reduced (UV-induced increase inhibited) |
Table 3: In vivo effects of Seletinoid G on extracellular matrix protein expression in human skin.[8]
Experimental Protocols
Cell Viability Assay
The viability of human keratinocytes (HaCaT) and normal human dermal fibroblasts (NHDF) treated with seletinoid G was assessed using a Cell Counting Kit-8 (CCK-8) assay.[6] Cells were seeded in 96-well plates and treated with various concentrations of seletinoid G for 24 and 48 hours.[6] Following treatment, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm to determine the number of viable cells.[6]
In Vitro Cell Scratch Assay
To evaluate keratinocyte migration, a scratch assay was performed.[6] HaCaT cells were grown to confluence in multi-well plates, and a scratch was made in the cell monolayer with a pipette tip.[6] The cells were then treated with different concentrations of seletinoid G.[6] The closure of the scratch was monitored and imaged at various time points to assess the rate of cell migration.[6]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
The effect of seletinoid G on gene expression in HaCaT cells was determined by qRT-PCR.[6] Cells were treated with seletinoid G for 24 hours, after which total RNA was extracted.[6] cDNA was synthesized from the RNA, and qRT-PCR was performed using specific primers for the target genes (KGF, miR-31, KRT1, KRT10, PCNA, and KI-67) and a reference gene (RPLP0).[6] The relative gene expression was calculated using the comparative Ct method.[6]
Signaling Pathway
Seletinoid G exerts its biological effects by acting as a selective agonist for the Retinoic Acid Receptor-gamma (RAR-γ).[7] Upon binding, the seletinoid G-RAR-γ complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[7] This leads to downstream effects such as the upregulation of keratinocyte growth factor (KGF) and keratins (KRT1, KRT10), and the downregulation of matrix metalloproteinase-1 (MMP-1).[6][8]
Conclusion
Seletinoid G is a well-characterized fourth-generation retinoid with a clear chemical structure and a known, albeit not publicly detailed, synthetic pathway. Its biological activity, particularly its ability to promote keratinocyte migration and modulate extracellular matrix proteins without significant skin irritation, makes it a compound of high interest for dermatological applications. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development of seletinoid G as a therapeutic agent for skin aging and wound healing.
References
- 1. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0138575B1 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein - Google Patents [patents.google.com]
- 3. US7009069B2 - Intermediates for use in retinoid synthesis - Google Patents [patents.google.com]
- 4. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 5. EP0113042A2 - 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers - Google Patents [patents.google.com]
- 6. Synthetic Retinoid Seletinoid G Improves Skin Barrier Function through Wound Healing and Collagen Realignment in Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of a novel synthetic retinoid, seletinoid G, on the expression of extracellular matrix proteins in aged human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]
